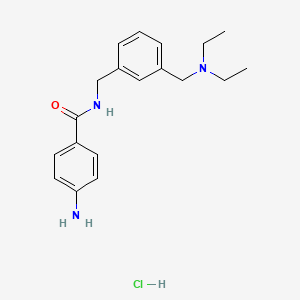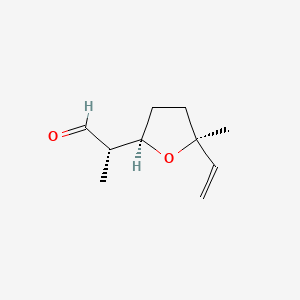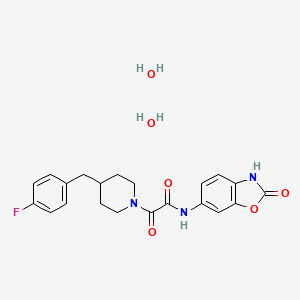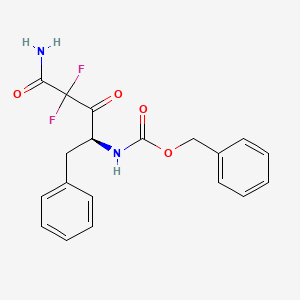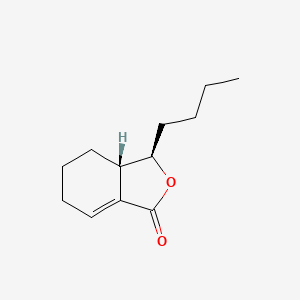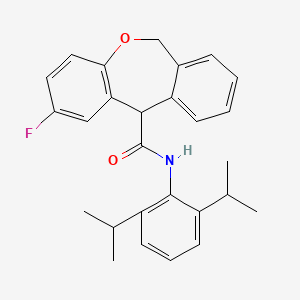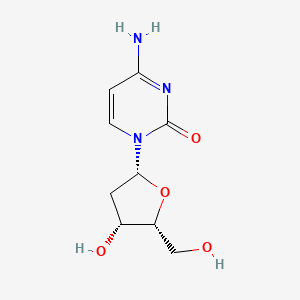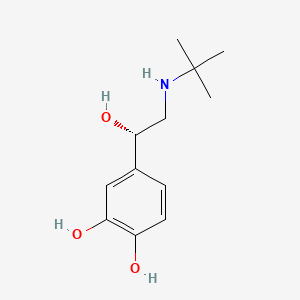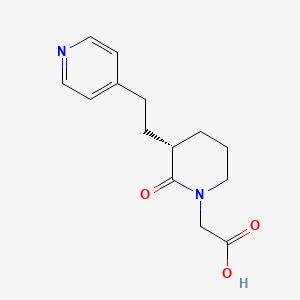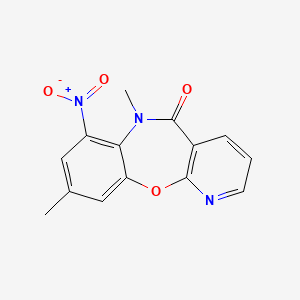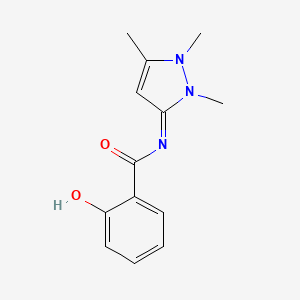
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide: is a heterocyclic compound that features a pyrazoline ring fused with a salicylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-3-pyrazolin-5-one with salicylamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazoline derivatives.
Substitution: Formation of halogenated or alkylated pyrazoline derivatives.
Aplicaciones Científicas De Investigación
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in detecting reducing carbohydrates.
Triazol-5-ylidene: A group of persistent carbenes with enhanced stability.
Uniqueness: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide stands out due to its unique combination of a pyrazoline ring and a salicylamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88059-46-5 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-(1,2,5-trimethylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(3)15(9)2)14-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3 |
Clave InChI |
UJVOYPQGFQAQDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=O)C2=CC=CC=C2O)N(N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



